Cas no 879-18-5 (1-Naphthoyl chloride)

1-Naphthoyl chloride structure
1-Naphthoyl chloride structure
Product Name:1-Naphthoyl chloride
Número CAS:879-18-5
MF:C11H7ClO
Megavatios:190.625682115555
MDL:MFCD00004002
CID:40177
PubChem ID:70146
Update Time:2025-05-23

1-Naphthoyl chloride Propiedades químicas y físicas

Nombre e identificación

    • 1-Naphthoyl chloride
    • 1-NAPHTHALENECARBONYL CHLORIDE
    • naphthalene-1-carbonyl chloride
    • 1-Naphthoylchloride
    • 1-Naphthoic acid chloride
    • 1-(Chlorocarbonyl)naphthalene
    • alpha-Naphthoyl chloride
    • .alpha.-Naphthoyl chloride
    • naphthalenecarbonyl chloride
    • NSNPSJGHTQIXDO-UHFFFAOYSA-N
    • naphthoylchloride
    • naphthoyl chloride
    • l-naphthoylchloride
    • 1-Napthoylchloride
    • 1-napthoyl chloride
    • 1-naphtoyl chloride
    • l-naphthoyl chloride
    • 1-naphthaloylchlorid
    • 1-Naphthoyl chloride (6CI, 7CI, 8CI)
    • 1-Naphthalenecarboxylic acid chloride
    • 1-Naphthaloyl chloride
    • 1-Naphthylcarbonyl chloride
    • NSC 9841
    • α-Naphthoyl chloride
    • EN300-33504
    • F2190-0085
    • 1-Naphthylcarbonyl Chloride; NSC 9841; a-Naphthoyl Chloride;
    • AKOS005259079
    • InChI=1/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • 1-Naphthoyl Chloride; 1-(Chlorocarbonyl)naphthalene;
    • NSC-9841
    • NS00043157
    • SCHEMBL123694
    • W-104001
    • NSC9841
    • F11279
    • naphthalene-1-carboxylic acid chloride
    • DTXSID4061252
    • N0047
    • DB-000119
    • napthalene-1-carbonyl chloride
    • NSNPSJGHTQIXDO-UHFFFAOYSA-
    • MFCD00004002
    • 879-18-5
    • 1-naphthaloylchloride
    • 1-Naphthoyl chloride, 97%
    • 1-Naphthalenecarbonylchloride1-Naphthoylchloride
    • 1-Naphthalenecarboxylic Acid Chloride; 1-Naphthoic Acid Chloride;
    • QEJ8QRD2LC
    • AS-14388
    • EINECS 212-903-9
    • BP-10738
    • MDL: MFCD00004002
    • Renchi: 1S/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • Clave inchi: NSNPSJGHTQIXDO-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C2C(=CC=CC=2)C=CC=1)Cl
    • Brn: 775785

Atributos calculados

  • Calidad precisa: 190.01900
  • Masa isotópica única: 190.019
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 202
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 4.1
  • Superficie del Polo topológico: 17.1

Propiedades experimentales

  • Color / forma: 无色透明液体
  • Denso: 1.265 g/mL at 25 °C(lit.)
  • Punto de fusión: 16-19 °C (lit.)
  • Punto de ebullición: 190 °C/35 mmHg(lit.)
  • Punto de inflamación: 华氏:>230 °F
    摄氏:>110 °C
  • índice de refracción: n20/D 1.652(lit.)
  • Coeficiente de distribución del agua: Reacts with water.
  • Estabilidad / vida útil: Stable. Incompatible with water, moisture, strong oxidizing agents, bases.
  • PSA: 17.07000
  • Logp: 3.21880
  • Sensibilidad: Moisture Sensitive
  • Disolución: 未确定

1-Naphthoyl chloride Información de Seguridad

  • Símbolo: GHS05
  • Promover:危险
  • Palabra de señal:Danger
  • Instrucciones de peligro: H314
  • Declaración de advertencia: P280,P305+P351+P338,P310
  • Número de transporte de mercancías peligrosas:UN 3261 8/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 34-37
  • Instrucciones de Seguridad: S26-S36/37/39-S45-S28A-S60-S30-S20-S8
  • Código F de la marca fuka:21
  • Señalización de mercancías peligrosas: C
  • Nivel de peligro:8
  • Grupo de embalaje:III
  • TSCA:Yes
  • Condiciones de almacenamiento:Store at room temperature
  • Período de Seguridad:8
  • Categoría de embalaje:II
  • Términos de riesgo:R34

1-Naphthoyl chloride Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    中国海关编码:

    2916399090

    概述:

    2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-Naphthoyl chloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 5 h, rt
Referencia
Direct Construction of Fused/Bridged 3D Rings via Visible-Light Induced Dearomative Cycloaddition of Arenes
Zhen, Guangjin; et al, Advanced Synthesis & Catalysis, 2023, 365(1), 43-52

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Oxalyl chloride ;  0 °C; 12 h, rt
Referencia
Chiral Bronsted acid-catalyzed dynamic kinetic resolution of atropisomeric ortho-formyl naphthamides
Gao, Zeng; et al, Chemical Communications (Cambridge, 2020, 56(53), 7265-7268

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Oxalyl chloride ;  0 °C; 4 h, 25 °C
Referencia
Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature
Xiong, Wenzhang; et al, Journal of the American Chemical Society, 2022, 144(34), 15894-15902

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  24 h, 22 °C → 110 °C
Referencia
A Palladium-Catalyzed Carbonylation Approach to Acid Chloride Synthesis
Quesnel, Jeffrey S.; et al, Journal of the American Chemical Society, 2013, 135(45), 16841-16844

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  24 h, 20 atm, rt → 110 °C
Referencia
Acid chloride synthesis by the palladium-catalyzed chlorocarbonylation of aryl bromides
Quesnel, Jeffrey S.; et al, Chemistry - A European Journal, 2015, 21(26), 9550-9555

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: 2241736-67-2 Solvents: Benzene-d6 ;  20 h, 110 °C
Referencia
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: 2241736-67-2 Solvents: Benzene ;  20 h, 90 °C
Referencia
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

1-Naphthoyl chloride Raw materials

1-Naphthoyl chloride Preparation Products

1-Naphthoyl chloride Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:879-18-5)1-萘甲酰氯
Número de pedido:LE1755198;LE1459
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:36
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:879-18-5)1-萘甲酰氯
LE1755198;LE1459
Pureza:99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe